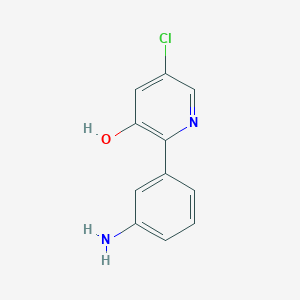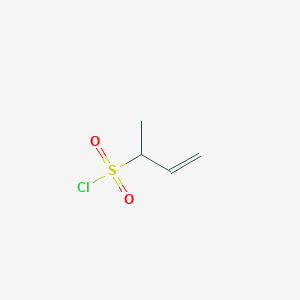
2-Cyclohexyl-4,6-dimethylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclohexyl-4,6-dimethylaniline is an organic compound that belongs to the class of aromatic amines It features a cyclohexyl group attached to the benzene ring, which is further substituted with two methyl groups at the 4 and 6 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexyl-4,6-dimethylaniline can be achieved through several methods. One common approach involves the alkylation of aniline derivatives. For instance, the reaction of 2,6-dimethylaniline with cyclohexyl bromide in the presence of a base such as potassium carbonate can yield the desired product. The reaction is typically carried out under reflux conditions in an appropriate solvent like toluene.
Industrial Production Methods
Industrial production of this compound may involve catalytic hydrogenation processes. For example, the hydrogenation of 2,6-dimethylcyclohexanone in the presence of an appropriate catalyst such as palladium on carbon can produce the desired amine. This method is advantageous due to its high yield and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Cyclohexyl-4,6-dimethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a metal catalyst to yield cyclohexyl-substituted anilines.
Substitution: Electrophilic aromatic substitution reactions, such as nitration or halogenation, can occur at the benzene ring, particularly at the positions ortho and para to the amino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products
Oxidation: Formation of quinones.
Reduction: Cyclohexyl-substituted anilines.
Substitution: Nitro or halogenated derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
2-Cyclohexyl-4,6-dimethylaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of 2-Cyclohexyl-4,6-dimethylaniline involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
2-Cyclohexyl-4,6-dimethylaniline can be compared with other similar compounds, such as:
2,6-Dimethylaniline: Lacks the cyclohexyl group, resulting in different chemical and physical properties.
Cyclohexylamine: Lacks the methyl groups on the benzene ring, leading to different reactivity and applications.
4,6-Dimethylaniline: Similar structure but without the cyclohexyl substitution, affecting its overall behavior and uses.
Eigenschaften
Molekularformel |
C14H21N |
|---|---|
Molekulargewicht |
203.32 g/mol |
IUPAC-Name |
2-cyclohexyl-4,6-dimethylaniline |
InChI |
InChI=1S/C14H21N/c1-10-8-11(2)14(15)13(9-10)12-6-4-3-5-7-12/h8-9,12H,3-7,15H2,1-2H3 |
InChI-Schlüssel |
UVJJWXRETQZZHG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C2CCCCC2)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl 4-oxo-3,4-dihydrospiro[1-benzopyran-2,3'-piperidine]-1'-carboxylate](/img/structure/B13225861.png)

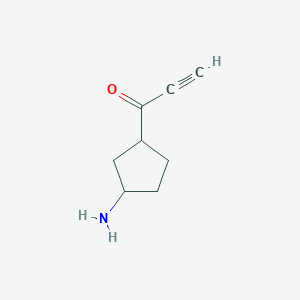


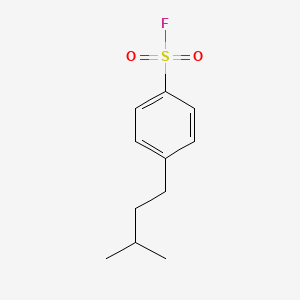
![4',4'-Dimethyl-3-oxaspiro[bicyclo[5.1.0]octane-4,1'-cyclohexane]](/img/structure/B13225897.png)

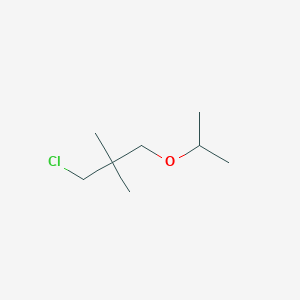

![[1-(Chloromethyl)cyclopentyl]benzene](/img/structure/B13225932.png)
